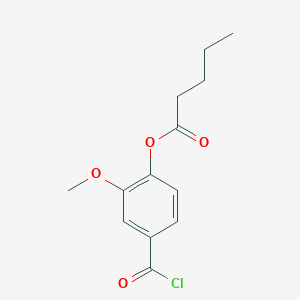
Ethanamine, N-(2-ethyl-1,2-benzisothiazol-3(2H)-ylidene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanamine, N-(2-ethyl-1,2-benzisothiazol-3(2H)-ylidene)- is a chemical compound with a molecular formula of C₁₀H₁₂N₂S It is known for its unique structure, which includes a benzisothiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanamine, N-(2-ethyl-1,2-benzisothiazol-3(2H)-ylidene)- typically involves the reaction of 2-ethyl-1,2-benzisothiazol-3(2H)-one with ethanamine. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:
Starting Materials: 2-ethyl-1,2-benzisothiazol-3(2H)-one and ethanamine.
Solvent: Ethanol or methanol.
Reaction Conditions: Heating to a temperature range of 60-80°C.
Product Isolation: The product is typically isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of Ethanamine, N-(2-ethyl-1,2-benzisothiazol-3(2H)-ylidene)- may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, leading to higher efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanamine, N-(2-ethyl-1,2-benzisothiazol-3(2H)-ylidene)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzisothiazole derivatives.
Applications De Recherche Scientifique
Ethanamine, N-(2-ethyl-1,2-benzisothiazol-3(2H)-ylidene)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethanamine, N-(2-ethyl-1,2-benzisothiazol-3(2H)-ylidene)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The benzisothiazole ring is known to interact with various biological pathways, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-ethyl-1,2-benzisothiazol-3(2H)-one
- N-ethyl-1,2-benzisothiazolin-3-one
- 2-ethylbenzisothiazol-3(2H)-one
Uniqueness
Ethanamine, N-(2-ethyl-1,2-benzisothiazol-3(2H)-ylidene)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or selectivity in certain reactions, making it valuable for specific applications.
Propriétés
Numéro CAS |
58639-46-6 |
|---|---|
Formule moléculaire |
C11H14N2S |
Poids moléculaire |
206.31 g/mol |
Nom IUPAC |
N,2-diethyl-1,2-benzothiazol-3-imine |
InChI |
InChI=1S/C11H14N2S/c1-3-12-11-9-7-5-6-8-10(9)14-13(11)4-2/h5-8H,3-4H2,1-2H3 |
Clé InChI |
SPCNZRVLJDHYRP-UHFFFAOYSA-N |
SMILES canonique |
CCN=C1C2=CC=CC=C2SN1CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(Propan-2-yl)oxy]phenyl propylcarbamate](/img/structure/B14622487.png)
![6-Methyl-2-[2-(4-methylphenyl)ethenyl]-1H-indole](/img/structure/B14622491.png)


![1,7-Di(bicyclo[2.2.1]hept-5-en-2-yl)heptan-4-one](/img/structure/B14622508.png)


![Acetic acid;[4-(3,10-dihydroxyanthracen-9-yl)phenyl] acetate](/img/structure/B14622544.png)

![4-{2-[4-(2H-Naphtho[1,2-d][1,2,3]triazol-2-yl)phenyl]ethenyl}benzoic acid](/img/structure/B14622551.png)
![5-Methyl-1-[(4-nitrophenyl)methoxy]-1H-pyrrole-2-carbonitrile](/img/structure/B14622557.png)
![1-Oxaspiro[4.5]decan-6-ol, 2,6,10,10-tetramethyl-, (2R,5R,6S)-rel-](/img/structure/B14622560.png)

